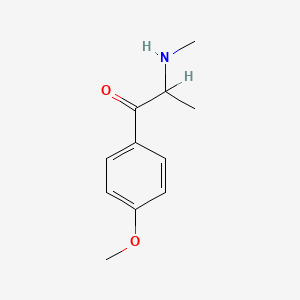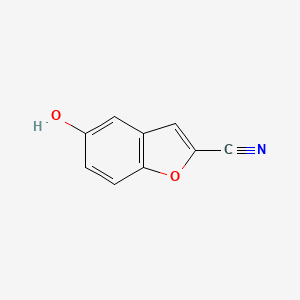
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate
Übersicht
Beschreibung
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate is a silicon-based compound with the molecular formula C10H24O6Si3. It is known for its unique chemical structure, which includes a trisiloxane backbone with acetate groups attached to the silicon atoms. This compound is used in various industrial and scientific applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate can be synthesized through the hydrosilylation of 1,5-dihydroxyhexamethyltrisiloxane with acetic anhydride. The reaction typically occurs in the presence of a platinum catalyst, such as platinum-divinyltetramethyldisiloxane complex, under mild conditions. The reaction proceeds as follows:
1,5-dihydroxyhexamethyltrisiloxane+acetic anhydridePt catalyst1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate+acetic acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to form 1,5-dihydroxyhexamethyltrisiloxane and acetic acid.
Esterification: The compound can react with alcohols to form different esters.
Oxidation: Under specific conditions, the silicon-hydrogen bonds can be oxidized to form silanols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases can be used as reagents. The reaction is typically carried out at room temperature.
Esterification: Alcohols and acid catalysts, such as sulfuric acid, are used. The reaction is conducted under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used. The reaction is performed at elevated temperatures.
Major Products Formed
Hydrolysis: 1,5-dihydroxyhexamethyltrisiloxane and acetic acid.
Esterification: Various esters depending on the alcohol used.
Oxidation: Silanols and other oxidized silicon compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of silicone-based materials and polymers.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate involves its interaction with various molecular targets and pathways. The acetate groups can undergo hydrolysis, releasing acetic acid and forming silanol groups. These silanol groups can further react with other compounds, leading to the formation of cross-linked networks or modified surfaces. The hydrophobic nature of the compound also plays a role in its applications in coatings and sealants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar backbone structure but lacks acetate groups.
1,5-Dihydroxyhexamethyltrisiloxane: Similar structure but with hydroxyl groups instead of acetate groups.
1,1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyloxy)trisiloxane: Contains additional trimethylsilyloxy groups.
Uniqueness
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-, diacetate is unique due to the presence of acetate groups, which impart distinct reactivity and properties. The acetate groups make it more reactive towards hydrolysis and esterification reactions, allowing for versatile applications in various fields.
Eigenschaften
IUPAC Name |
acetic acid;bis[[hydroxy(dimethyl)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H20O4Si3.2C2H4O2/c1-11(2,7)9-13(5,6)10-12(3,4)8;2*1-2(3)4/h7-8H,1-6H3;2*1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPSCTRYYDXXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O8Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20788772 | |
| Record name | Acetic acid--hexamethyltrisiloxane-1,5-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20788772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5314-59-0 | |
| Record name | Acetic acid--hexamethyltrisiloxane-1,5-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20788772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















